3-[4-(2-Aminoethyl)-1-piperazinyl]phenol
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Overview
Description
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol is a chemical compound with the molecular formula C12H19N3O. It is a derivative of phenol, featuring a piperazine ring substituted with an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol typically involves the reaction of 3-chlorophenol with 1-(2-aminoethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminoethyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
4-(2-Aminoethyl)phenol: A simpler analog with similar structural features.
Uniqueness
3-[4-(2-Aminoethyl)-1-piperazinyl]phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like tyramine and 4-(2-aminoethyl)phenol, potentially offering enhanced activity or selectivity in certain applications .
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-[4-(2-aminoethyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C12H19N3O/c13-4-5-14-6-8-15(9-7-14)11-2-1-3-12(16)10-11/h1-3,10,16H,4-9,13H2 |
InChI Key |
AJVXFWTTZSUWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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